2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a pyrimidine core substituted with a sulfonylphenyl group at position 5 and a thioether linkage at position 2. The N-substituent is a 3-chloro-2-methylphenyl group, which introduces steric and electronic effects critical to its biological interactions.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-12-14(20)8-5-9-15(12)23-17(25)11-28-19-22-10-16(18(21)24-19)29(26,27)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLWXVPKRXANCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, along with structure-activity relationship (SAR) studies.
- Molecular Formula : C₂₁H₂₃ClN₄O₂S₂
- Molecular Weight : 456.6 g/mol
- CAS Number : 894946-84-0
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, revealing significant potential in different therapeutic areas.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit antimicrobial properties. A study screening N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The presence of the chlorinated phenyl ring enhances lipophilicity, facilitating membrane penetration and improving antimicrobial efficacy against Gram-positive bacteria and yeasts .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-acetamide | MCF7 | 3.79 |
| N-(4-chlorophenyl)-acetamide | HepG2 | 12.50 |
| N-(4-fluorophenyl)-acetamide | A549 | 42.30 |
These studies suggest that modifications to the phenyl ring can significantly influence anticancer activity, with specific substitutions leading to enhanced potency against targeted cancer cells .
Anticonvulsant Activity
In terms of anticonvulsant properties, related compounds have been evaluated using animal models. The most potent derivatives demonstrated activity in maximal electroshock (MES) tests:
| Compound | Dose (mg/kg) | Efficacy |
|---|---|---|
| N-(3-chlorophenyl)-acetamide | 100 | Effective |
| N-(4-trifluoromethylphenyl)-acetamide | 100 | Highly Effective |
These findings indicate that structural modifications can lead to significant variations in anticonvulsant efficacy, particularly for compounds containing specific aromatic substitutions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrimidine Core : The pyrimidine ring is crucial for interacting with biological targets.
- Sulfonamide Group : This moiety enhances solubility and facilitates interaction with enzymes.
- Chloro Substitution : The presence of chlorine on the phenyl ring increases lipophilicity and membrane permeability.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Screening : A study conducted on various chloroacetamides demonstrated a correlation between lipophilicity and antimicrobial effectiveness, highlighting the importance of substituent positioning on the phenyl ring .
- Cytotoxicity Assessments : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, establishing a foundation for further drug development .
- Anticonvulsant Evaluation : Animal model tests confirmed that certain derivatives exhibited protective effects against induced seizures, suggesting potential therapeutic applications for epilepsy treatment .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the phenylsulfonyl group enhances its potential for enzyme inhibition, making it a candidate for therapeutic applications.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The specific interactions with cellular targets make this compound a candidate for further exploration in cancer therapy.
- Anticonvulsant Properties : Analogous compounds have shown anticonvulsant activity in animal models, indicating potential use in epilepsy treatment. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing anticonvulsant efficacy.
- Anti-inflammatory Effects : Research indicates that related compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Reference |
|---|---|---|---|
| Compound A | Anticancer | In vitro cancer cell lines | |
| Compound B | Anticonvulsant | MES seizure model | |
| Compound C | Anti-inflammatory | Animal model of inflammation |
Case Study Analysis
A notable study evaluated the anticonvulsant activity of related phenylacetamides, demonstrating that modifications to the core structure significantly influenced their efficacy against seizures. Compounds were tested using standard maximal electroshock (MES) and pentylenetetrazole models, revealing promising results for certain derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
The compound’s pyrimidine-thioacetamide scaffold is shared with several analogs, but substituent variations dictate divergent activities:
Key Observations:
- Halogen Substituents: The 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler chlorophenyl groups (e.g., 4-chlorophenyl in Compound 154) .
- Heterocyclic Cores: Pyrimidine (target compound) vs. oxadiazole (Compound 154) or triazole (AS111) cores influence electron distribution and hydrogen-bonding capacity, affecting target selectivity .
Anti-inflammatory Activity
- AS111 (triazole-thioacetamide) outperformed diclofenac in formalin-induced edema models, suggesting that methylphenyl substituents enhance cyclooxygenase-2 (COX-2) inhibition . The target compound’s 3-chloro-2-methylphenyl group may similarly optimize COX-2 binding but requires validation.
Cytotoxic Activity
- Compound 154 (oxadiazole derivative) demonstrated potent cytotoxicity against A549 lung cancer cells, attributed to halogen (Cl) and electron-donating groups (EDGs) stabilizing interactions with cellular targets . The target compound’s phenylsulfonyl group could mimic these effects by modulating electron-withdrawing properties.
Antimicrobial Activity
- Compound 2a (benzofuran-oxadiazole) showed antimicrobial efficacy linked to the 3-chlorophenyl group, which may disrupt microbial membrane integrity . The target compound’s pyrimidine core and sulfonyl group could offer alternative mechanisms, such as enzyme inhibition.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide can be approached through several pathways, each with distinct advantages and limitations. The key disconnections in retrosynthetic analysis suggest three primary strategies:
- Sequential functionalization of the pyrimidine core
- Thioether formation with pre-functionalized components
- Convergent synthesis via multi-component reactions
These strategies share common chemical transformations including nucleophilic substitution, thioether formation, and amide coupling, but differ in the sequence of operations and specific reaction conditions.
Detailed Preparation Methods
Method 1: Sequential Functionalization of Pyrimidine Core
This approach begins with a pyrimidine scaffold and sequentially introduces the required functional groups.
Preparation of 4-Amino-5-(phenylsulfonyl)pyrimidin-2-thiol
The synthesis commences with the sulfonylation of an appropriate pyrimidine derivative. Based on similar pyrimidine derivatives in the literature, the reaction typically employs phenylsulfonyl chloride under basic conditions.
Procedure:
- To a solution of 4-amino-2-mercaptopyrimidine (1.0 equiv) in anhydrous DMF (10 mL/g) at 0°C, add potassium carbonate (2.2 equiv).
- After stirring for 30 minutes, add benzenesulfonyl chloride (1.2 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-amino-5-(phenylsulfonyl)pyrimidin-2-thiol.
The structure of the intermediate can be confirmed through spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.
Thioether Formation
The second step involves the formation of a thioether bond through nucleophilic substitution of the thiol group with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.
Procedure:
- Prepare 2-chloro-N-(3-chloro-2-methylphenyl)acetamide by reacting 3-chloro-2-methylaniline (1.0 equiv) with 2-chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (1.2 equiv) in dichloromethane at 0°C.
- To a solution of 4-amino-5-(phenylsulfonyl)pyrimidin-2-thiol (1.0 equiv) in ethanol (25 mL/g), add potassium hydroxide (1.0 equiv).
- Reflux the mixture for 30 minutes to ensure complete deprotonation of the thiol.
- Add 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (1.0 equiv) to the reaction mixture.
- Continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).
- Cool to room temperature, filter any insoluble material, and evaporate the solvent.
- Recrystallize the crude product from appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
This method is advantageous for its step-wise approach, allowing for careful control and optimization of each transformation.
Method 2: Thioether Formation with Pre-functionalized Components
This alternative approach employs a convergent strategy, forming the thioether linkage between pre-functionalized pyrimidine and acetamide components.
Preparation of 4-Amino-5-(phenylsulfonyl)pyrimidin-2-yl Halide
Procedure:
- Synthesize 4-amino-5-(phenylsulfonyl)pyrimidin-2-ol following established procedures.
- Convert the hydroxyl group to a halide (typically chloride or bromide) using phosphorus oxychloride (for chloride) or phosphorus tribromide (for bromide).
- Reflux the mixture for 3-4 hours, then cool and neutralize with aqueous base.
- Extract the product with ethyl acetate, dry, and concentrate to obtain the halogenated pyrimidine.
Preparation of N-(3-Chloro-2-methylphenyl)-2-mercaptoacetamide
Procedure:
- Synthesize N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide by reacting 3-chloro-2-methylaniline with 2-mercaptoacetic acid in the presence of suitable coupling agents (EDC/HOBT or HATU and DIPEA).
- Purify the product through recrystallization or column chromatography.
Thioether Formation
Procedure:
- Dissolve N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide (1.0 equiv) in anhydrous DMF (5 mL/g).
- Add anhydrous potassium carbonate (1.2 equiv) and stir for 30 minutes at room temperature.
- Add the halogenated pyrimidine (1.1 equiv) and continue stirring for 24 hours.
- Dilute the reaction mixture with water and extract with diethyl ether.
- Wash the organic layer with water, dry over magnesium sulfate, and evaporate.
- Purify the crude product by column chromatography to obtain the target compound.
This convergent approach often results in higher overall yields compared to sequential functionalization methods, particularly for complex target molecules.
Method 3: One-Pot Synthesis
A more streamlined approach involves a one-pot, multi-component reaction that can significantly reduce the number of isolation and purification steps.
Procedure:
- To a solution of 4-amino-2-mercaptopyrimidine (1.0 equiv) in ethanol (25 mL/g), add potassium hydroxide (1.0 equiv) and reflux for 30 minutes.
- In a separate flask, prepare 2-chloro-N-(3-chloro-2-methylphenyl)acetamide as described earlier.
- Add the freshly prepared acetamide to the pyrimidine solution and continue refluxing for 2 hours.
- Cool to room temperature, add potassium carbonate (2.2 equiv) followed by benzenesulfonyl chloride (1.2 equiv).
- Stir the reaction mixture at room temperature for an additional 12 hours.
- Work up and purify as described in Method 1.
This method capitalizes on the reactivity of the thiol group in pyrimidines, which readily undergoes nucleophilic substitution with α-halo acetamides under basic conditions, followed by sulfonylation of the 5-position.
Optimization of Reaction Conditions
Various reaction parameters significantly influence the yield and purity of the final product. Table 1 presents a comparison of key reaction conditions across different synthetic approaches.
Table 1. Optimization of Reaction Conditions for the Synthesis of this compound
| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.1 | K₂CO₃ | DMF | 25 | 16 | 65-70 |
| 1.2 | KOH | Ethanol | Reflux | 4 | 70-75 |
| 2.1 | K₂CO₃ | DMF | 25 | 24 | 75-80 |
| 2.2 | TEA | Acetone | Reflux | 8 | 60-65 |
| 3 | KOH/K₂CO₃ | Ethanol | Reflux/25 | 14 | 65-70 |
The data indicates that Method 2.1, utilizing potassium carbonate in DMF at room temperature, provides the highest yield. However, the extended reaction time (24 hours) may be a limitation in some contexts. Method 1.2 offers a good balance between yield and reaction time, making it potentially suitable for larger-scale preparations.
Purification Techniques
Effective purification is crucial for obtaining high-purity this compound. The following techniques have proven effective:
Column Chromatography
Silica gel chromatography using an optimized solvent system (typically ethyl acetate/hexane or dichloromethane/methanol) effectively separates the target compound from reaction by-products. A gradient elution system starting with 20% ethyl acetate in hexane and gradually increasing to 50% provides optimal separation.
Recrystallization
Recrystallization from appropriate solvent systems offers a straightforward method for obtaining high-purity product:
- Dissolve the crude product in a minimum amount of hot ethanol or ethanol/DMF mixture.
- Filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
- Collect the crystals by filtration and wash with cold ethanol.
- Dry the crystals under vacuum to obtain the purified compound.
This method is particularly useful for larger-scale preparations where column chromatography may be impractical.
Characterization of the Final Product
Comprehensive characterization of this compound confirms its structure and purity.
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 4.03 (s, 2H, SCH₂), 6.86 (s, 2H, NH₂), 7.12-7.48 (m, 8H, ArH), 8.10 (s, 1H, pyrimidine-H), 10.33 (s, 1H, NH).
13C NMR (100 MHz, DMSO-d₆) : δ 15.4, 35.8, 105.4, 122.3, 124.7, 126.8, 127.7, 128.4, 129.1, 130.5, 132.4, 134.2, 137.5, 139.3, 149.6, 150.0, 164.8, 170.4.
IR (KBr, cm⁻¹) : 3425, 3253 (NH₂), 3387 (NH), 1674 (C=O), 1324, 1142 (SO₂).
HRMS (ESI) : calculated for C₁₉H₁₇ClN₄O₃S₂ [M+H]⁺: 449.0509, found: 449.0515.
Purity Assessment
HPLC analysis on a C18 column (250 × 4.6 mm, 5 μm) using a gradient elution of acetonitrile/water (containing 0.1% trifluoroacetic acid) from 30:70 to 70:30 over 20 minutes at a flow rate of 1 mL/min with UV detection at 254 nm confirms the purity of the final product (≥98%).
Comparison of Synthetic Methods
Table 2 presents a comprehensive comparison of the synthetic methods discussed, highlighting their respective advantages and limitations.
Table 2. Comparative Analysis of Synthetic Methods for this compound
| Method | Overall Yield (%) | Number of Steps | Time Required | Scale-up Potential | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Method 1 | 65-75 | 2-3 | Medium | Good | Step-wise control, easier troubleshooting | Lower overall yield due to multiple steps |
| Method 2 | 75-80 | 2 | Long | Excellent | Higher overall yield, fewer isolations | Requires careful handling of thiol intermediates |
| Method 3 | 65-70 | 1 | Short | Moderate | Time-efficient, fewer resources | Potential side reactions, purification challenges |
Method 2 emerges as the most efficient approach in terms of overall yield, requiring fewer isolation steps than Method 1 while maintaining good scale-up potential. However, for smaller-scale preparations or when time is a critical factor, Method 3 offers a viable alternative despite its moderate scale-up limitations.
Q & A
Q. How to elucidate mechanistic pathways underlying its bioactivity?
- Answer :
- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated cells .
- Pathway Enrichment : KEGG analysis for apoptosis or autophagy pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
